6'-Chloro-2,2,2,2',3'-pentafluoroacetophenone
Description
6'-Chloro-2,2,2,2',3'-pentafluoroacetophenone (C₈H₃ClF₅O, molecular weight ≈244.5 g/mol) is a fluorinated and chlorinated acetophenone derivative characterized by a pentafluorinated aromatic ring and a chloro substituent at the 6'-position. This compound’s unique electronic profile arises from the combination of electron-withdrawing fluorine and chlorine atoms, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, it serves as a precursor in the preparation of quinazoline derivatives via condensation reactions with trimethylsilyl isocyanate .
Properties
CAS No. |
1208078-22-1 |
|---|---|
Molecular Formula |
C8H2ClF5O |
Molecular Weight |
244.54 g/mol |
IUPAC Name |
1-(6-chloro-2,3-difluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2ClF5O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2H |
InChI Key |
IWHWOSKKZQCGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone typically involves the fluorination of chlorinated acetophenone derivatives. One common method includes the reaction of 2’-chloro-2,2,2-trifluoroacetophenone with pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Safety measures are crucial due to the highly reactive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetophenone derivatives.
Scientific Research Applications
6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone involves its interaction with various molecular targets. The compound’s fluorine atoms can form strong interactions with biological molecules, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
| Compound | Substituents | Molecular Weight | Key Electronic Features |
|---|---|---|---|
| 6'-Chloro-2,2,2,2',3'-pentafluoroacetophenone | 6'-Cl, 2,2,2,2',3'-F | ~244.5 | Strong electron-withdrawing (Cl, F) |
| 2',3',4',5',6'-Pentafluoroacetophenone | 2',3',4',5',6'-F | 210.10 | Moderate electron-withdrawing (F) |
| 2'-Hydroxy-6'-methoxyacetophenone | 2'-OH, 6'-OMe | 166.06 | Electron-donating (OMe) |
Bioactivity: Role of Substituents in NO Inhibition
The presence of electron-withdrawing groups (e.g., chloro) in aromatic rings significantly enhances bioactivity. For example:
- Chloro-substituted analogues (e.g., compound 28 in ) exhibit superior nitric oxide (NO) inhibition due to reduced electron density in the aromatic ring, enhancing interaction with biological targets .
- Methoxy-substituted analogues (e.g., compounds 49 and 52) show weaker NO suppression, as electron-donating groups increase ring electron density .
Inference for 6'-Chloro-pentafluoroacetophenone: The combined electron-withdrawing effects of chlorine and fluorine likely amplify its bioactivity compared to non-halogenated or methoxylated analogues.
Reactivity in Reduction Reactions
Fluorinated acetophenones are commonly reduced asymmetrically by cyanobacteria (e.g., Synechococcus sp. PCC 7942):
- 2',3',4',5',6'-Pentafluoroacetophenone achieves 82–90% conversion to alcohols within 48 hours .
- 4-Chloroacetophenone is also reduced efficiently, though stereoselectivity may vary with substituent positions .
Prediction for 6'-Chloro-pentafluoroacetophenone: The chloro substituent may sterically or electronically modulate reduction rates compared to purely fluorinated analogues, though high conversion efficiency is expected due to the electron-deficient aromatic ring.
Photophysical Properties
Chloro substituents enhance fluorescence intensity by stabilizing excited states through electron-withdrawing effects:
- Chloro-substituted compounds (e.g., compound 3 and 6 in ) exhibit higher emission maxima than non-chlorinated analogues due to efficient electronic transitions .
- Fluorinated compounds (e.g., pentafluoroacetophenone) likely show lower fluorescence due to weaker conjugation effects compared to chloro derivatives.
Table 2: Fluorescence Comparison
| Compound | Emission Maxima (Relative Intensity) |
|---|---|
| 6'-Chloro-pentafluoroacetophenone* | High (inferred) |
| 2',3',4',5',6'-Pentafluoroacetophenone | Moderate |
| 2'-Hydroxy-6'-methoxyacetophenone | Low |
*Inferred from chloro-substituted analogues .
Biological Activity
6'-Chloro-2,2,2,2',3'-pentafluoroacetophenone is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the introduction of chlorine and pentafluoroacetyl groups onto a phenyl ring. The synthetic routes often utilize electrophilic aromatic substitution reactions, where chlorination and fluorination are key steps.
Biological Activity
The biological activity of this compound has been evaluated in several studies. Its activities include:
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Investigations into the antitumor effects have revealed that this compound can inhibit the growth of certain cancer cell lines. Studies have indicated that its mechanism may involve the induction of apoptosis in cancer cells.
- Enzyme Inhibition : The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its antitumor and antimicrobial effects.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells by generating ROS, leading to cellular damage and death.
- Modulation of Signaling Pathways : It appears to interact with various signaling pathways that regulate cell survival and proliferation. This modulation can enhance apoptosis in tumor cells.
- Interaction with Cellular Membranes : The fluorinated structure may alter membrane fluidity and permeability, affecting the uptake of other therapeutic agents or nutrients.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
Table 2: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
Case Studies
-
Antibacterial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of antibiotic-resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics.
"The compound exhibited remarkable potency against resistant bacterial strains with MIC values significantly lower than conventional antibiotics" .
-
Anticancer Research : In vitro studies on cancer cell lines showed that this compound induced apoptosis through ROS generation and modulation of apoptosis-related proteins.
"The treatment with this compound resulted in a marked increase in apoptotic cell death compared to untreated controls" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
